Cas no 959750-83-5 (3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid)

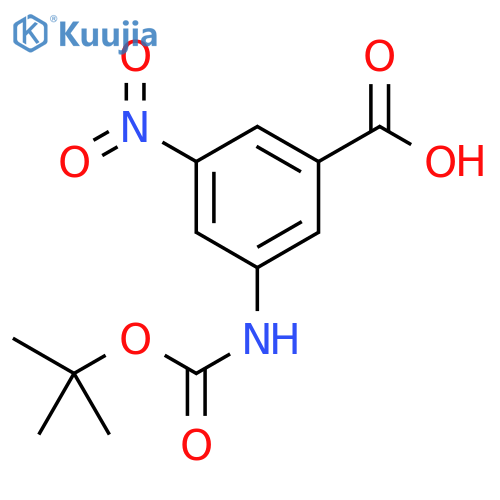

959750-83-5 structure

商品名:3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid

CAS番号:959750-83-5

MF:C12H14N2O6

メガワット:282.249363422394

CID:6569680

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid

-

- インチ: 1S/C12H14N2O6/c1-12(2,3)20-11(17)13-8-4-7(10(15)16)5-9(6-8)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)

- InChIKey: IXFJUVRBZSABBT-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(N(=O)=O)C=C(C(=O)O)C=1)C(=O)OC(C)(C)C

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6508520-0.5g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 0.5g |

$699.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-2.5g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 2.5g |

$1428.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-0.05g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 0.05g |

$612.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-10.0g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 10g |

$3131.0 | 2023-05-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685012-5g |

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid |

959750-83-5 | 98% | 5g |

¥1630.00 | 2024-04-23 | |

| Enamine | EN300-6508520-0.1g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 0.1g |

$640.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-0.25g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 0.25g |

$670.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-1.0g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-6508520-5.0g |

3-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid |

959750-83-5 | 5g |

$2110.0 | 2023-05-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685012-10g |

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid |

959750-83-5 | 98% | 10g |

¥2419.00 | 2024-04-23 |

3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

959750-83-5 (3-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 61389-26-2(Lignoceric Acid-d4)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量